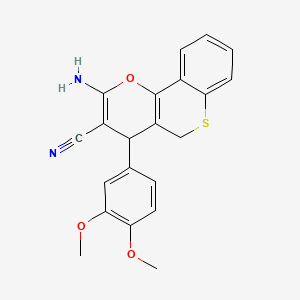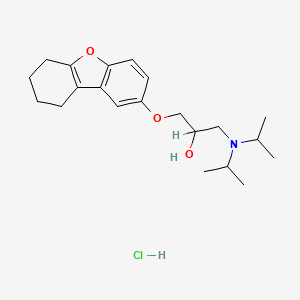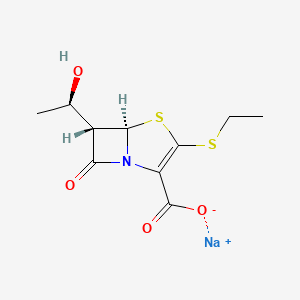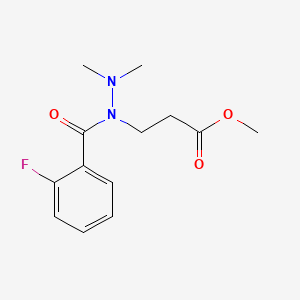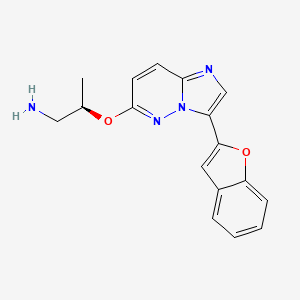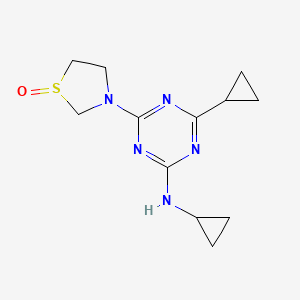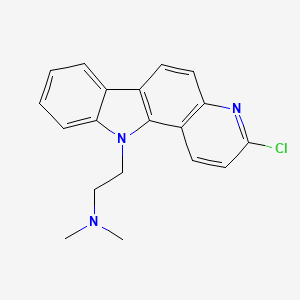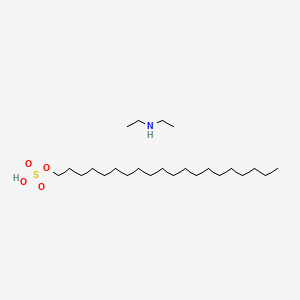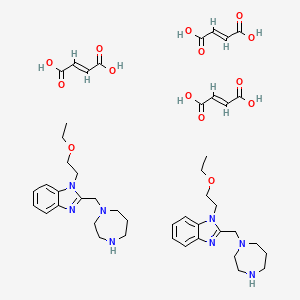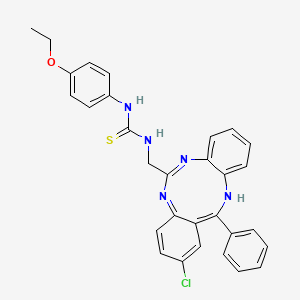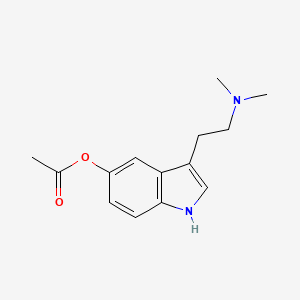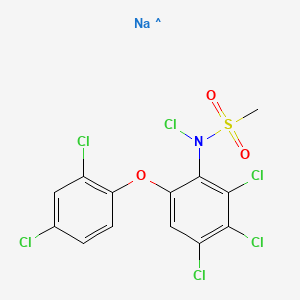
Sodium chloro-N-(2,3,4-trichloro-6-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium chloro-N-(2,3,4-trichloro-6-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate typically involves the reaction of methanesulfonamide with 2,3,4-trichloro-6-(2,4-dichlorophenoxy)phenyl chloride in the presence of a sodium base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
Sodium chloro-N-(2,3,4-trichloro-6-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
Major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
Sodium chloro-N-(2,3,4-trichloro-6-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Sodium chloro-N-(2,3,4-trichloro-6-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium chloro-N-(2,3,4,5-tetrachloro-6-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate
- Sodium chloro-N-(4,5-dichloro-2-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate
Uniqueness
Sodium chloro-N-(2,3,4-trichloro-6-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate is unique due to its specific substitution pattern and the presence of multiple chloro and phenoxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
83721-47-5 |
|---|---|
Fórmula molecular |
C13H7Cl6NO3S.Na C13H7Cl6NNaO3S |
Peso molecular |
493.0 g/mol |
InChI |
InChI=1S/C13H7Cl6NO3S.Na/c1-24(21,22)20(19)13-10(5-8(16)11(17)12(13)18)23-9-3-2-6(14)4-7(9)15;/h2-5H,1H3; |
Clave InChI |
LXANLIOHRDGTML-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)N(C1=C(C(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)Cl)Cl)Cl)Cl.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



